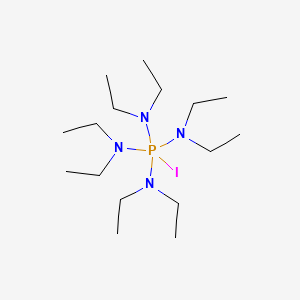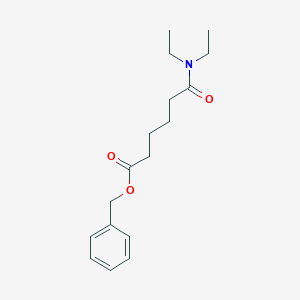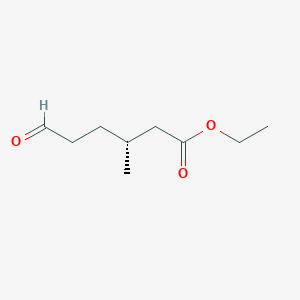
1-Hexadecyl-2,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecyl-2,3-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a hexadecyl group (a 16-carbon alkyl chain) and two methyl groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,3-dimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of an alkyl halide (such as hexadecyl chloride) and a Lewis acid catalyst (such as aluminum chloride, AlCl₃) to facilitate the alkylation of 2,3-dimethylbenzene (xylene).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale Friedel-Crafts alkylation reactors, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexadecyl-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium on carbon, Pd/C) can be used.
Substitution: Halogens (such as bromine, Br₂) or nitrating agents (such as nitric acid, HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems, leveraging its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism by which 1-Hexadecyl-2,3-dimethylbenzene exerts its effects depends on its chemical interactions. For example, in electrophilic aromatic substitution reactions, the benzene ring’s π-electrons interact with electrophiles, forming a positively charged intermediate (arenium ion) that stabilizes through resonance before losing a proton to regenerate the aromatic system .
Vergleich Mit ähnlichen Verbindungen
1-Hexadecylbenzene: Lacks the two methyl groups, making it less sterically hindered.
2,3-Dimethylbenzene (Xylene): Lacks the hexadecyl group, making it less hydrophobic.
1-Hexadecyl-4-methylbenzene: Has a different substitution pattern, affecting its reactivity and physical properties.
Eigenschaften
CAS-Nummer |
83803-58-1 |
|---|---|
Molekularformel |
C24H42 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
1-hexadecyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C24H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21-18-19-22(2)23(24)3/h18-19,21H,4-17,20H2,1-3H3 |
InChI-Schlüssel |
UHLXFCJOJNFYRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)


![[5-(Trifluoromethyl)-2H-tetrazol-2-yl]methanol](/img/structure/B14424236.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)

